Cas no 807382-47-4 (4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid)

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 4-[1-(methoxycarbonyl)cyclopropyl]-
- GMOUXACCXBMBMS-UHFFFAOYSA-N
- 4-(1-(methoxycarbonyl)cyclopropyl)benzoic acid
- 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid
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- インチ: 1S/C12H12O4/c1-16-11(15)12(6-7-12)9-4-2-8(3-5-9)10(13)14/h2-5H,6-7H2,1H3,(H,13,14)
- InChIKey: GMOUXACCXBMBMS-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1(C2C=CC(C(=O)O)=CC=2)CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 298
- トポロジー分子極性表面積: 63.6
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M226280-250mg |
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid |
807382-47-4 | 250mg |
$ 1200.00 | 2023-09-07 | ||
Aaron | AR01E61P-2.5g |
4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |
807382-47-4 | 95% | 2.5g |
$2950.00 | 2023-12-15 | |
Aaron | AR01E61P-250mg |
4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |
807382-47-4 | 95% | 250mg |
$765.00 | 2025-02-14 | |
Aaron | AR01E61P-1g |
4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |
807382-47-4 | 95% | 1g |
$1519.00 | 2025-02-14 | |
1PlusChem | 1P01E5TD-500mg |
4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |
807382-47-4 | 95% | 500mg |
$1109.00 | 2024-04-21 | |
1PlusChem | 1P01E5TD-50mg |
4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |
807382-47-4 | 95% | 50mg |
$363.00 | 2024-04-21 | |
1PlusChem | 1P01E5TD-5g |
4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |
807382-47-4 | 95% | 5g |
$3952.00 | 2024-04-21 | |
1PlusChem | 1P01E5TD-100mg |
4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |
807382-47-4 | 95% | 100mg |
$527.00 | 2024-04-21 | |
1PlusChem | 1P01E5TD-10g |
4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |
807382-47-4 | 95% | 10g |
$5831.00 | 2024-04-21 | |
Aaron | AR01E61P-5g |
4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |
807382-47-4 | 95% | 5g |
$4353.00 | 2023-12-15 |
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid 関連文献
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acidに関する追加情報
Introduction to 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid (CAS No. 807382-47-4) in Modern Chemical and Pharmaceutical Research
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid, identified by its unique Chemical Abstracts Service (CAS) number 807382-47-4, represents a compound of significant interest in the realm of chemical and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery, molecular modeling, and synthetic chemistry. The presence of both a benzoic acid moiety and a cyclopropyl group appended with a methoxycarbonyl substituent endows it with a diverse array of chemical properties that make it a compelling candidate for further investigation.
The structural composition of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid is pivotal in understanding its reactivity and functionality. The benzoic acid core is well-documented for its role as a precursor in the synthesis of various pharmacologically active compounds. Its aromatic ring system provides a stable scaffold that can be modified to introduce specific biological activities. In contrast, the cyclopropyl group introduces steric hindrance, which can influence both the electronic properties and the spatial orientation of adjacent functional groups. The methoxycarbonyl (ester) group further enhances the compound's versatility by enabling participation in various organic transformations, including esterification, hydrolysis, and condensation reactions.
Recent advancements in computational chemistry have enabled researchers to explore the interactions of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid with biological targets at an unprecedented level of detail. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. The combination of the benzoic acid moiety, known for its anti-inflammatory properties, with the rigid cyclopropyl ring, which can mimic natural substrates or transition states, presents an intriguing therapeutic potential. These findings align with broader trends in medicinal chemistry where structural modifications are employed to optimize binding affinity and selectivity.
In vitro studies have begun to unravel the mechanistic aspects of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid's interactions with biological systems. Initial experiments indicate that this compound may modulate the activity of cyclooxygenase enzymes (COX), which are central to the production of prostaglandins involved in pain and inflammation. The ester functionality also suggests possible interactions with cytidine triphosphate (CTP)-dependent enzymes, such as kinases, which play critical roles in cell signaling cascades. Such interactions could provide a foundation for developing novel therapeutic agents targeting chronic inflammatory disorders.
The synthetic pathways leading to 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid are equally fascinating from a chemical perspective. The synthesis typically involves multi-step organic transformations starting from readily available precursors like cyclopropanecarboxylic acid derivatives and benzoic acid esters. Key steps often include palladium-catalyzed cross-coupling reactions to construct the desired carbon-carbon bonds between the cyclopropyl and benzoic acid moieties. Advances in catalytic methods have allowed for more efficient and scalable syntheses, reducing both reaction times and waste generation—a critical consideration in modern pharmaceutical manufacturing.
The versatility of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid extends beyond its potential as an active pharmaceutical ingredient (API). Its structural features make it an excellent scaffold for designing libraries of analogs through combinatorial chemistry or parallel synthesis techniques. By systematically varying substituents on either the aromatic ring or the cyclopropyl group, researchers can generate diverse chemical entities with tailored properties. This approach has been instrumental in identifying lead compounds for further optimization through structure-activity relationship (SAR) studies.
The role of computational modeling in predicting the behavior of complex molecules like 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid cannot be overstated. Quantum mechanical calculations have provided insights into its electronic structure and reactivity trends, while molecular dynamics simulations have helped elucidate how it might interact with biological membranes or protein binding pockets. These computational tools complement experimental data by offering rapid screening capabilities and predictive power that accelerate the drug discovery process.
The environmental impact of synthesizing and utilizing compounds such as 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid is another area gaining traction among researchers seeking sustainable solutions in chemistry. Green chemistry principles emphasize minimizing hazardous waste and energy consumption during production processes. Innovations such as solvent-free reactions or biocatalytic methods could be adapted to streamline the synthesis while reducing ecological footprints—a balance that modern pharmaceutical companies are increasingly prioritizing.
As interest grows around natural product-inspired scaffolds due to their inherent biological activity, derivatives like 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid may find inspiration from bioactive molecules isolated from plants or microorganisms. By incorporating structural motifs found in these natural products into synthetic molecules while maintaining functional diversity through modifications like esterification or ring closure reactions; chemists hope to uncover new therapeutic opportunities without relying solely on traditional drug discovery paradigms.
The future directions for research involving 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid are multifaceted but promising. Further exploration into its pharmacological profile—including potential side effects—will be crucial before it can transition into clinical trials as part of larger drug candidates or standalone treatments for specific conditions requiring anti-inflammatory action or enzyme inhibition strategies based on this unique structural motif.
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